molecular formula C10H8F3NO2 B14843287 5-Cyclopropoxy-2-(trifluoromethyl)nicotinaldehyde

5-Cyclopropoxy-2-(trifluoromethyl)nicotinaldehyde

Cat. No.: B14843287
M. Wt: 231.17 g/mol
InChI Key: CAYZQGUEVCFSII-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(trifluoromethyl)nicotinaldehyde with cyclopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity 5-Cyclopropoxy-2-(trifluoromethyl)nicotinaldehyde.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid.

    Reduction: 5-Cyclopropoxy-2-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-2-(trifluoromethyl)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the cyclopropoxy and trifluoromethyl groups on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

5-cyclopropyloxy-2-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-6(5-15)3-8(4-14-9)16-7-1-2-7/h3-5,7H,1-2H2

InChI Key

CAYZQGUEVCFSII-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C(F)(F)F)C=O

Origin of Product

United States

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